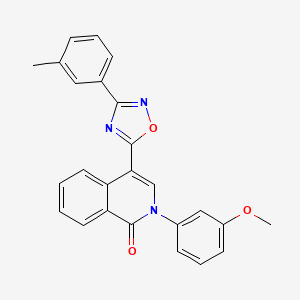
2-(3-methoxyphenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-methoxyphenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one, also known as MTIQ, is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. MTIQ is a member of the isoquinolinone family and is characterized by its unique chemical structure, which gives it a range of interesting properties.
Scientific Research Applications
Thermo-physical Characterization of Oxadiazole Derivatives
A study focused on the thermo-physical properties of oxadiazole derivatives, highlighting their potential in materials science for applications requiring specific thermal and physical properties. The research detailed the effects of structural modifications on Gibbs energy of activation, enthalpy, and entropy in various solvents, indicating the compounds' suitability for tailored material synthesis (Godhani et al., 2013).
Antimicrobial and Antifungal Activities
Another study synthesized a series of oxadiazole-containing compounds, evaluating their antimicrobial and antifungal properties. This research underscores the potential of these compounds in developing new antibiotics and antifungals, highlighting their effectiveness against various bacterial and fungal strains (Sirgamalla & Boda, 2019).
Electroluminescence and Photophysical Properties
Research on isoquinoline π-conjugated imidazole derivatives explored their electroluminescence and photophysical properties, suggesting their application in organic light-emitting diodes (OLEDs) for display and lighting technologies. The study provides insights into the structural and optical properties beneficial for developing new electronic and photonic devices (Nagarajan et al., 2014).
Corrosion Inhibition
A study on quinazolinone derivatives demonstrated their efficacy as corrosion inhibitors for mild steel in acidic environments. This application is crucial in industrial sectors where metal preservation and longevity are vital, showcasing the compounds' potential in materials engineering and maintenance (Errahmany et al., 2020).
Tubulin Polymerization Inhibition
Research identified a compound, GN39482, as a tubulin polymerization inhibitor, indicating its potential as an anticancer agent. This study exemplifies the application of these compounds in therapeutic contexts, specifically in targeting cancer cell proliferation (Minegishi et al., 2015).
properties
IUPAC Name |
2-(3-methoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O3/c1-16-7-5-8-17(13-16)23-26-24(31-27-23)22-15-28(18-9-6-10-19(14-18)30-2)25(29)21-12-4-3-11-20(21)22/h3-15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBCPYZAOBDSBPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN(C(=O)C4=CC=CC=C43)C5=CC(=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methoxyphenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

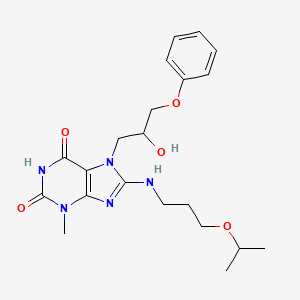
![4-phenyl-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]butanamide](/img/structure/B2822362.png)
![6-(3,4-Dichlorophenyl)-2-hydroxy-4-[2-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2822363.png)
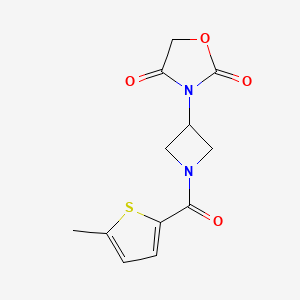
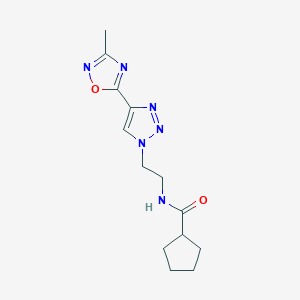
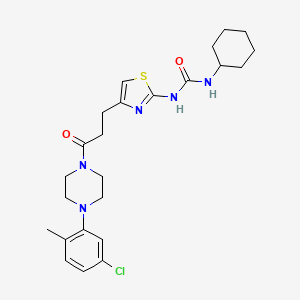
![1-methyl-3-octadecyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2822373.png)
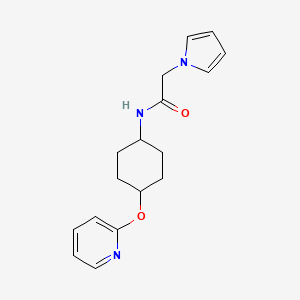
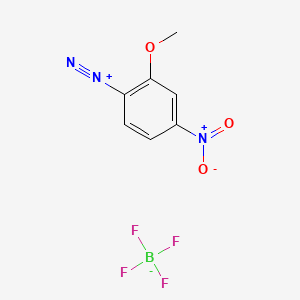
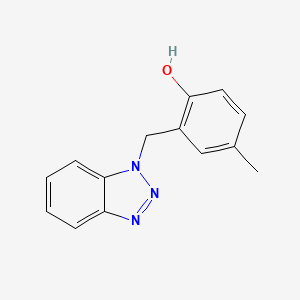
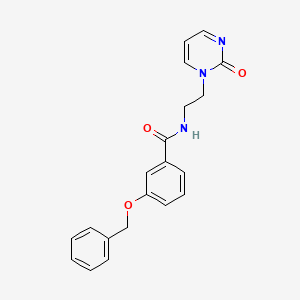
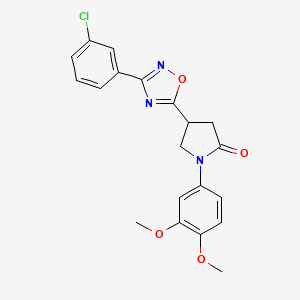
![2'-Phenyl-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B2822383.png)
![N-cyclohexyl-N-methyl-5-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3,4-oxadiazole-2-carboxamide](/img/structure/B2822384.png)